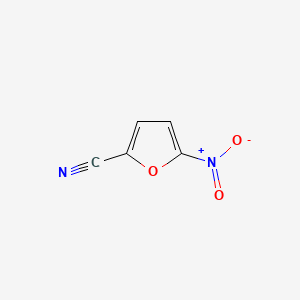

5-Nitro-2-furonitrile

Description

Historical Context and Significance of Nitrofuran Compounds in Medicinal Chemistry

The journey of nitrofuran compounds in medicinal chemistry began in the 1940s. researchgate.netnih.gov A pivotal 1944 report by Dodd and Stillman established that the presence of a nitro group in the 5-position of the furan (B31954) ring was responsible for the antibacterial activity observed in a variety of 2-substituted furans. researchgate.netasm.org This discovery launched a new class of synthetic antimicrobial agents. researchgate.net

Nitrofurans are prodrugs, meaning they are inactive until metabolized within the target organism. nih.govplos.org Their mechanism of action involves reduction of the nitro group by bacterial enzymes called nitroreductases. researchgate.netnih.gov This process generates highly reactive intermediates, such as nitro-anion-free radicals and hydroxylamine (B1172632). researchgate.netnih.gov These reactive species are non-specific and damage multiple cellular targets, including DNA, RNA, and ribosomal proteins, while also inhibiting crucial metabolic pathways like the citric acid cycle. researchgate.netnih.govpatsnap.com This multi-targeted mechanism is considered a key reason for the low rate of bacterial resistance development to nitrofurans, even after decades of clinical use. researchgate.netdergipark.org.tr

Several nitrofuran derivatives, including nitrofurantoin (B1679001), nitrofurazone, and furazolidone, have had extensive use in clinical and veterinary medicine for treating infections. researchgate.netnih.gov Amid the growing global challenge of antibiotic resistance, there has been a renewed interest in this "old" class of drugs, positioning them as valuable tools in modern therapeutics. mdpi.comnih.govplos.org

Evolution of Research on 5-Nitro-2-furonitrile and its Derivatives

Research on this compound has evolved from its role as a chemical intermediate to a foundational scaffold for developing novel therapeutic agents. The compound itself is typically synthesized through methods such as the nitration of 2-furancarbonitrile or the direct conversion of 5-nitro-2-furfural. ontosight.aigoogle.com

The primary focus of academic research has been the synthesis of various derivatives by modifying the nitrile group or using the entire molecule as a building block. This research aims to generate new compounds with enhanced or specific biological activities. ijabbr.com

Key Research Findings on Derivatives:

Antiparasitic Agents: A significant area of investigation involves creating derivatives to combat parasitic diseases.

Studies have demonstrated that certain 5-nitro-2-furfuriliden derivatives possess potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net One compound, 4-butyl-[N'-(5-nitrofuran-2-yl) methylene] benzidrazide, showed higher in-vitro activity than the standard drug benznidazole (B1666585). researchgate.net

Other research has focused on synthesizing novel 5-nitro-2-furancarboxylamides that are approximately 1000-fold more potent than nifurtimox (B1683997) against Trypanosoma brucei (which causes African sleeping sickness) in vitro. nih.gov Importantly, these compounds showed limited cross-resistance with nifurtimox-resistant cell lines, suggesting a different mechanism of action. nih.gov

Antimicrobial Agents: Researchers have synthesized numerous derivatives to explore their antibacterial and antifungal properties.

New 5-nitro-2-furfurylidene derivatives have been created that show in-vitro activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus, as well as the yeast Candida albicans. researchgate.net These studies reaffirmed that the 5-nitro group is essential for antimicrobial activity. researchgate.net

By reacting 5-nitro-2-furfural with different thiosemicarbazides, scientists have prepared 5-nitrofuran-2-yl derivatives with significant activity against Mycobacterium tuberculosis. nih.gov One such derivative was found to be more active than the first-line anti-tuberculosis drug isoniazid (B1672263) in laboratory tests. nih.gov

Heterocyclic Chemistry: this compound and its direct derivatives, like 3-(5-nitro-2-furyl)acrylonitrile, serve as versatile starting materials for synthesizing more complex heterocyclic structures, such as 1,2,4-oxadiazoles and 1,2,3-triazoles, which are themselves classes of compounds with broad interest in medicinal chemistry. oup.comoup.com

Interactive Table: Research on Biologically Active this compound Derivatives

This table summarizes key findings from academic research on various derivatives synthesized from this compound or its immediate precursors.

Current Research Trends and Future Outlook for this compound

Current research into this compound and its derivatives is largely driven by the urgent need for new drugs to combat antimicrobial resistance and neglected tropical diseases. nih.govijabbr.com The revival of interest in the broader nitrofuran class has spurred efforts to develop next-generation analogs with improved potency and a wider spectrum of activity. nih.govplos.org

Current Trends:

Combating Drug Resistance: A primary trend is the rational design of novel nitrofuran analogs that can overcome existing resistance mechanisms or be effective against pathogens for which treatment options are limited. nih.govijabbr.com

Targeting Neglected Diseases: There is a strong focus on developing derivatives for diseases like African trypanosomiasis, Chagas disease, and leishmaniasis, which disproportionately affect low-income populations. dergipark.org.trnih.govlookchem.com

Antimycobacterial and Antitumor Exploration: Extensive medicinal chemistry efforts are underway to design potent agents against Mycobacterium tuberculosis from the nitrofuran scaffold. nih.govplos.orgnih.gov Additionally, the repurposing of nitrofuran-based compounds as potential antitumor drugs is an emerging area of investigation. mdpi.com

Chemical Modification: Researchers are actively exploring how different functional groups and molecular hybridization can enhance the biological efficacy of nitrofuran compounds. ijabbr.com

Future Outlook:

The future for this compound in academic research appears promising. It is regarded as a valuable starting point for the discovery of new drug candidates. ontosight.aiijabbr.com The ability to synthesize a diverse library of derivatives from this single precursor allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds. The demonstrated high potency and novel mechanisms of some of its derivatives suggest that this scaffold could lead to the development of future therapies for challenging infectious diseases. nih.gov Continued research is expected to focus on refining these derivatives to create potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitrofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJNJLFQOODDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207731 | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-82-5 | |

| Record name | 5-Nitro-2-furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Nitro 2 Furonitrile

Nitration of Furan (B31954) Derivatives for 5-Nitro-2-furonitrile Synthesis

The introduction of a nitro group onto the furan ring is a critical step in the synthesis of this compound. This is typically achieved through the nitration of furan itself or its derivatives, such as 2-furancarbonitrile.

Direct Nitration of Furan and Subsequent Transformations

The direct nitration of furan is a challenging process due to the sensitivity of the furan ring to strong acids and oxidizing agents. Historically, methods involving acetyl nitrate have been employed, which often lead to the formation of addition products. These intermediates then require a subsequent elimination step, typically induced by a base like pyridine (B92270), to yield the desired 2-nitrofuran. semanticscholar.org A more direct and higher-yielding approach involves the use of nitric acid in trifluoroacetic anhydride. semanticscholar.org This method allows for the direct nitration of furan and its derivatives in a single step, avoiding the need to isolate intermediates. semanticscholar.org

The nitration of furfural, a readily available furan derivative, presents its own set of complexities. The aldehyde group deactivates the furan ring towards electrophilic substitution, making direct nitration difficult. nih.gov To overcome this, the aldehyde group is often protected, for instance, by converting it to a diacetate. researchgate.net The nitration of this protected intermediate, followed by hydrolysis, yields 5-nitrofurfural. researchgate.net This 5-nitrofurfural can then be converted to this compound through subsequent reactions. A continuous flow process for the nitration of furfural using acetyl nitrate has been developed, offering a safer and more efficient route to 5-nitrofurfural. nih.gov

| Method | Reagents | Key Features | Yield |

| Acetyl Nitrate | Acetyl nitrate, followed by pyridine | Two-step process, isolation of intermediates | Moderate |

| Nitric Acid/Trifluoroacetic Anhydride | Nitric acid, trifluoroacetic anhydride | One-step process, no isolation of intermediates | High |

| Furfural Nitration (Flow) | Acetyl nitrate (in situ) | Continuous flow, safer, high reproducibility | Excellent isolated yields for downstream products nih.gov |

Nitration of 2-Furancarbonitrile and Related Precursors

The direct nitration of 2-furancarbonitrile is another viable route to this compound. However, the more common approach involves the nitration of a precursor like furfural, followed by the conversion of the aldehyde group to a nitrile. The synthesis of 5-nitrofurfural is a key step, which is then transformed into this compound. google.com One patented method describes a single-step process to convert 5-nitro-furfural into 5-nitro-furonitrile by reacting it with a hydroxylamine (B1172632) salt in N-methyl pyrrolidone at elevated temperatures. google.com

Reactions Involving Nitriles for this compound Formation

The formation of the nitrile group is a crucial aspect of synthesizing this compound. General methods for nitrile synthesis include the nucleophilic substitution of alkyl halides with cyanide salts and the dehydration of primary amides. chemistrysteps.comlibretexts.org In the context of this compound, the conversion of a precursor already containing the 5-nitrofuran moiety is a common strategy. For instance, the transformation of 5-nitrofurfural to this compound can be achieved through an intermediate oxime, which is then dehydrated.

High-Pressure Synthesis Techniques for this compound

High-pressure conditions can influence the reaction rates and outcomes of chemical syntheses. While specific details on the high-pressure synthesis of this compound are not extensively documented in the provided search results, the use of high pressure in reactions involving furan and thiophene nitriles to synthesize tetrazoles has been reported. acs.org This suggests that high-pressure techniques could potentially be applied to the synthesis of this compound or its derivatives, possibly to enhance reaction yields or to drive reactions that are not feasible under atmospheric pressure.

Dehydration of 5-Nitro-2-furamide as a Synthetic Route

The dehydration of a primary amide is a well-established method for the synthesis of nitriles. openstax.org This reaction is typically carried out using dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). chemistrysteps.comlibretexts.org In this synthetic route, 5-Nitro-2-furamide would serve as the starting material. The reaction involves the removal of a molecule of water from the amide group to form the corresponding nitrile. While this is a plausible synthetic pathway, specific examples and detailed reaction conditions for the dehydration of 5-Nitro-2-furamide to this compound were not prominently featured in the provided search results.

Synthetic Strategies for this compound from 3-(5-Nitro-2-furyl)acrylonitrile

Research has been conducted on the derivatives of 3-(5-Nitro-2-furyl)acrylonitrile, indicating its role as a synthon in the preparation of various heterocyclic compounds. oup.com While a direct synthetic route from 3-(5-Nitro-2-furyl)acrylonitrile to this compound is not explicitly described, the chemistry of such vinylogous nitro compounds is of interest. It is conceivable that a retro-synthesis approach could be devised where the acrylonitrile side chain is cleaved to yield the 2-carbonitrile functionality on the furan ring, though this would likely involve multiple steps and is not a direct conversion. Further research would be needed to establish a clear synthetic pathway.

Preparation from 3-(5-Nitro-2-furyl)acrolein Oxime Acetate (B1210297)

Detailed research findings on the direct synthesis of this compound from 3-(5-Nitro-2-furyl)acrolein Oxime Acetate are not extensively documented in readily available literature. This specific multi-step conversion, commencing with the extended aldehyde, represents a less common route to this nitrile. The synthesis would conceptually involve the formation of the oxime from 3-(5-nitro-2-furyl)acrolein, followed by acetylation to the oxime acetate. The final and crucial step would be the elimination of acetic acid and the vinyl group to afford the nitrile. This pathway is chemically plausible but appears to be a less utilized method compared to more direct approaches.

Dehydration of Corresponding Acid Amides

The dehydration of 5-nitro-2-furamide presents a more conventional and direct approach to the synthesis of this compound. This method is predicated on the removal of a water molecule from the primary amide functional group to yield the corresponding nitrile. A common and effective dehydrating agent for this transformation is phosphorus pentoxide (P₄O₁₀). The reaction involves heating the 5-nitro-2-furamide with phosphorus pentoxide.

A related and industrially relevant process involves the one-step conversion of 5-nitrofurfural to this compound. This process, detailed in patent literature, utilizes a hydroxylamine salt in the presence of N-methyl pyrrolidone (NMP) at elevated temperatures. google.com In this reaction, 5-nitrofurfural first reacts with the hydroxylamine salt to form an in-situ 5-nitro-2-furaldoxime intermediate, which then undergoes dehydration under the reaction conditions to yield the final nitrile product. This method circumvents the need to isolate the intermediate oxime or the corresponding amide.

Reaction Conditions for the One-Step Synthesis from 5-Nitrofurfural:

| Parameter | Value |

| Reactants | 5-Nitrofurfural, Hydroxylamine hydrochloride |

| Solvent | N-methyl pyrrolidone (NMP) |

| Temperature | 120°C to 165°C |

| Reaction Time | 5 to 60 minutes (inversely proportional to temperature) |

This single-step process from the aldehyde is an efficient alternative to the multi-step process involving the isolation and subsequent dehydration of the corresponding acid amide.

Wittig Reaction with 5-Nitrofurfural

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful tool for the formation of carbon-carbon double bonds and can be adapted for the synthesis of α,β-unsaturated nitriles. wikipedia.orgalfa-chemistry.comconicet.gov.arorganic-chemistry.org In the context of synthesizing a molecule like this compound, which is a nitrile directly attached to the furan ring, a direct application of the standard Wittig reaction to form the nitrile group is not the primary approach.

However, a modified Wittig-type approach, specifically the Horner-Wadsworth-Emmons reaction, can be employed to introduce a cyanovinyl group, which could then potentially be converted to the nitrile. More directly, the HWE reaction, which utilizes a phosphonate carbanion, is particularly effective for creating α,β-unsaturated compounds with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

For the direct synthesis of a vinyl nitrile from an aldehyde, a Horner-Wadsworth-Emmons reaction with a cyanophosphonate reagent, such as diethyl cyanomethylphosphonate, would be the appropriate strategy. This reagent, when deprotonated with a suitable base (e.g., sodium hydride, sodium methoxide, or butyllithium), generates a nucleophilic carbanion that reacts with an aldehyde or ketone. alfa-chemistry.comorganic-chemistry.org

In the case of 5-nitrofurfural, the reaction with the anion of diethyl cyanomethylphosphonate would proceed as follows:

Deprotonation: A base removes the acidic proton from diethyl cyanomethylphosphonate to form the stabilized phosphonate carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 5-nitrofurfural.

Elimination: The resulting intermediate eliminates a diethyl phosphate salt to form the α,β-unsaturated nitrile, in this case, 3-(5-nitro-2-furyl)acrylonitrile.

Further chemical modification would be required to convert this acrylonitrile derivative to this compound. Therefore, while the HWE reaction is a potent synthetic tool, its direct application to produce this compound from 5-nitrofurfural is not a single-step process.

Chemical Reactivity and Transformation of 5 Nitro 2 Furonitrile

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in 5-nitro-2-furonitrile is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgucalgary.ca This reactivity is fundamental to many of its transformations.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group is a prime target for nucleophiles. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly to the nitrile, forming an intermediate imine anion. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org Weaker nucleophiles, like water or alcohols, typically require acid catalysis to protonate the nitrogen atom, which enhances the electrophilicity of the nitrile carbon and facilitates the nucleophilic attack. ucalgary.cachemistrysteps.com

Another significant nucleophilic addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (R-CH₂NH₂) through the addition of two hydride ions. libretexts.orgchemistrysteps.com

The hydrolysis of the nitrile group is a key reaction that proceeds under either acidic or basic conditions to ultimately form a carboxylic acid. fiveable.me The reaction first produces an amide intermediate, which is then further hydrolyzed. chemistrysteps.com

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Acid-catalyzed hydrolysis: Requires protonation of the nitrile nitrogen to activate the group for attack by water. chemistrysteps.com

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product |

| Grignard Reaction | Grignard Reagent (RMgX) | Imine Anion | Ketone |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion, Dianion | Primary Amine |

| Hydrolysis | Water (H₂O) with acid or base | Amide | Carboxylic Acid |

Formation of Thioamides from this compound

The nitrile group of this compound can be converted into a thioamide functional group. This transformation typically involves reacting the nitrile with a sulfur-donating agent. Various reagents can be employed for this purpose, including phosphorus pentasulfide (P₂S₅) or by reacting the nitrile with thioacetic acid in the presence of a catalyst. organic-chemistry.org This conversion is a valuable step in the synthesis of more complex heterocyclic compounds. organic-chemistry.org

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the furan (B31954) ring. It is also a site for important reduction reactions. nowgonggirlscollege.co.in

Formation of Nitro Radicals

A critical reaction of this compound, and nitrofurans in general, is the reduction of the nitro group to form a nitro anion radical. la.govresearchgate.net This process is often mediated by enzymes, such as nitroreductases, found within biological systems. researchgate.netnih.gov The reduction involves the transfer of an electron to the nitro group, generating a highly reactive radical species. researchgate.netnih.gov

This single-electron reduction can be initiated by various biological molecules, including catecholamine neurotransmitters like norepinephrine (B1679862) and dopamine. nih.gov These molecules reduce the nitrofuran and are themselves oxidized to semiquinone radicals. nih.gov The resulting nitro anion radical can then participate in further reactions. Under aerobic conditions, it can transfer an electron to molecular oxygen, producing a superoxide (B77818) radical and regenerating the parent nitrofuran in a process known as redox cycling. nih.govnih.gov

The formation of these reactive intermediates is believed to be a key part of the mechanism of action for nitrofuran compounds. researchgate.net The stability and decay of the nitro radical anion can vary depending on the medium; for instance, it may decay via a disproportionation reaction in a mixed aqueous-organic medium or through dimerization in aprotic media. uchile.cl

Cycloaddition Reactions and Heterocyclic Compound Synthesis

The nitrile functionality of this compound serves as an excellent building block for the synthesis of various heterocyclic compounds through cycloaddition reactions.

Reaction with Organic Azides to Produce Tetrazoles

One of the most significant reactions of the nitrile group in this compound is its [3+2] cycloaddition with azides to form 5-substituted 1H-tetrazoles. nih.govacademie-sciences.frscielo.br This reaction, first reported in 1901, is a cornerstone of tetrazole synthesis. academie-sciences.frthieme-connect.com

The reaction involves treating the nitrile with an azide (B81097) source, commonly sodium azide (NaN₃), often in the presence of a catalyst. nih.govacademie-sciences.fr A wide array of catalysts can be used to facilitate this transformation, including various Lewis acids like zinc(II) salts, aluminum chloride (AlCl₃), and lead(II) chloride (PbCl₂), as well as solid-supported acids like silica (B1680970) sulfuric acid. nih.govacademie-sciences.fr The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The resulting product is 5-(5-nitro-2-furyl)tetrazole, a compound where the nitrile carbon becomes part of the five-membered tetrazole ring. acs.org This transformation highlights the utility of this compound as a precursor for creating more complex, nitrogen-rich heterocyclic structures. thieme-connect.combeilstein-journals.org

| Reactants | Catalyst Examples | Solvent | Product |

| This compound, Sodium Azide | Zn(II) salts, AlCl₃, PbCl₂, Silica Sulfuric Acid | Dimethylformamide (DMF) | 5-(5-nitro-2-furyl)tetrazole |

Formation of 1,2,4-Oxadiazoles and 1,2,3-Triazoles from Derivatives

The nitrile group of this compound serves as a key functional handle for the construction of various five-membered heterocyclic rings, including 1,2,4-oxadiazoles and 1,2,3-triazoles. These transformations typically involve the initial conversion of the nitrile to a more reactive intermediate.

For the synthesis of 1,2,4-oxadiazoles , this compound is first converted to the corresponding amidoxime (B1450833), 5-nitro-2-furamidoxime. This is achieved through the reaction of the nitrile with hydroxylamine (B1172632). The resulting amidoxime can then undergo cyclization with various acylating agents, such as acyl chlorides or anhydrides, to yield 3,5-disubstituted 1,2,4-oxadiazoles where the 5-nitro-2-furyl group is attached to the C3 position of the oxadiazole ring. nih.gov

The formation of 1,2,3-triazoles from this compound would likely proceed through a derivative suitable for cycloaddition reactions. One plausible route involves the conversion of a 5-nitrofuran derivative into an azide or an alkyne, which can then participate in a Huisgen 1,3-dipolar cycloaddition. For instance, a derivative of 5-nitrofuran bearing an azide functional group could react with an alkyne to form a 1,2,3-triazole. Alternatively, a 5-nitrofuran derivative containing an alkyne moiety could undergo a similar reaction with an azide. nih.govmdpi.com

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type | Potential Reactants |

|---|---|---|---|

| 1,2,4-Oxadiazole | 5-Nitro-2-furamidoxime | Cyclocondensation | Acyl chlorides, Anhydrides |

| 1,2,3-Triazole | 5-Nitrofuran derivative with an azide or alkyne group | 1,3-Dipolar Cycloaddition | Alkynes or Azides |

Synthesis of Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from this compound is less direct and typically requires significant modification of the starting material. One of the most common methods for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netchemhelpasap.commdpi.comsynarchive.com

To utilize this compound in a Hantzsch-type synthesis, it would need to be converted into either a suitable α-haloketone or a thioamide derivative. For example, the furan ring could potentially be modified to introduce a halomethyl ketone moiety at the 2-position, which could then react with a thioamide. Alternatively, the nitrile group of this compound could be converted to a thioamide, 5-nitro-2-thiofuramide. This thioamide could then react with an α-haloketone to form the thiazole ring. organic-chemistry.org

| Synthetic Approach | Required Derivative of this compound | Co-reactant | Resulting Thiazole Structure |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | 5-Nitro-2-haloketone furan derivative | Thioamide | 2-Substituted-4-(5-nitro-2-furyl)thiazole |

| Hantzsch Thiazole Synthesis | 5-Nitro-2-thiofuramide | α-Haloketone | 2-(5-Nitro-2-furyl)-4-substituted thiazole |

Reactivity in Different Media and Conditions

The stability and reactivity of this compound are significantly influenced by the pH of the medium. The presence of the electron-withdrawing nitro group and the furan ring itself contribute to its susceptibility to both alkaline and acidic conditions.

In alkaline solutions, 5-nitrofuran derivatives are known to be unstable and can undergo degradation. researchgate.netnih.gov For this compound, the presence of a strong base can lead to the hydrolysis of the nitrile group to a carboxylate, forming 5-nitro-2-furoic acid. Furthermore, the furan ring itself is susceptible to cleavage under alkaline conditions, a reaction that is often initiated by the formation of a nitronic acid anion from the nitro group. researchgate.net This can lead to a complex mixture of degradation products. Studies on the similar compound nitrofurantoin (B1679001) have shown that degradation is more rapid in alkaline conditions compared to acidic or neutral solutions. researchgate.netnih.gov The half-life of nitrofurantoin at 60°C is significantly shorter at pH 9 (0.5 days) compared to more acidic conditions. nih.gov

Under acidic conditions, the primary reaction of this compound is the hydrolysis of the nitrile group to a carboxylic acid, yielding 5-nitro-2-furoic acid. This reaction typically requires heating with a dilute acid. researchgate.netchemhelpasap.com The furan ring in 5-nitrofuran derivatives is generally more stable in acidic media compared to alkaline media. However, prolonged exposure to strong acids, especially at elevated temperatures, can still lead to degradation of the furan ring. researchgate.net For the related compound nitrofurantoin, hydrolytic degradation is significantly slower in acidic solutions (pH 4) compared to neutral or alkaline solutions. nih.gov

| Condition | Primary Reaction | Major Product(s) | Relative Rate of Degradation |

|---|---|---|---|

| Alkaline (e.g., NaOH, heat) | Nitrile hydrolysis and furan ring cleavage | 5-Nitro-2-furoic acid, ring-opened products | Fast |

| Acidic (e.g., HCl, heat) | Nitrile hydrolysis | 5-Nitro-2-furoic acid | Slow |

Derivatives of 5 Nitro 2 Furonitrile: Synthesis and Structure Activity Relationships

Synthesis of 5-Nitro-2-furfurylidene Derivatives

The synthesis of 5-nitro-2-furfurylidene derivatives often involves the condensation of 5-nitro-2-furaldehyde (B57684) with various active methylene (B1212753) compounds. These reactions provide a versatile route to a wide array of heterocyclic structures.

Reactions with Oxazolinones and Aminobenzothiazoles

A notable synthetic route involves the reaction of azalactones, such as 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one, with 2-aminobenzothiazole (B30445) derivatives. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic acyl substitution, yielding a series of novel 5-nitro-2-furfurylidene derivatives. researchgate.netresearchgate.net The initial azalactones are themselves synthesized from the reaction of 5-nitro-2-furaldehyde with acetylglycine or benzoylglycine. researchgate.netresearchgate.net The general scheme for this synthesis is a one-step process involving the respective aldehyde, an acylglycine, glacial acetic acid, and solid sodium acetate (B1210297), which produces good yields. researchgate.net

The synthesis of various 2-aminobenzothiazole derivatives is achieved by the reaction of a suitably substituted aniline (B41778) with thiocyanogen, which is generated in situ, followed by cyclization of the resulting intermediate. researchgate.net The subsequent reaction between the 5-nitro-2-furfurylidene oxazolinone and the 2-aminobenzothiazole derivative leads to the final products. researchgate.netresearchgate.net

Hydrazone Derivatives of 5-Nitro-2-furaldehyde

Hydrazone derivatives of 5-nitro-2-furaldehyde represent a significant class of compounds with pronounced biological activity. Their synthesis is typically achieved by the condensation of 5-nitro-2-furaldehyde with various hydrazides.

Synthesis with Adamantanealkanohydrazides

A series of hydrazones have been synthesized from 5-nitro-2-furaldehyde and adamantane (B196018) alkanohydrazides. rsc.orgresearchgate.netscite.ai This work was prompted by the known trypanocidal activity of both adamantane derivatives and nifurtimox (B1683997), a hydrazone of 5-nitro-2-furaldehyde. rsc.orgresearchgate.net The resulting hybrid molecules were designed to enhance the potency of the parent compounds. rsc.orgresearchgate.net

| Compound ID | Adamantane Linker | Biological Activity |

| 1b | Phenylacetoxy | High trypanocidal activity, EC50 = 11 ± 0.9 nM scite.ai |

| 1c | Not specified | Enhanced activity scite.ai |

| 2b | Not specified | Enhanced activity scite.ai |

| 2c | Not specified | Enhanced activity scite.ai |

| 9 | Not specified | IC50 of 2.4 nM against T. b. brucei and 2.9 nM against T. b. rhodesiense researchgate.net |

| 10 | Adamantane moiety | IC50 value of 75 nM against T. brucei researchgate.net |

Synthesis of Hydrazide-Hydrazones of 5-Nitro-2-carboxylic Acid

Various 5-nitro-2-furoic acid hydrazones have been synthesized and evaluated for their biological activities. nih.govsemanticscholar.orgresearchgate.net One particularly notable compound, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide, was identified as a potent agent against both logarithmic and starved-phase cultures of Mycobacterium tuberculosis. nih.govresearchgate.net The synthesis of hydrazide-hydrazones generally involves the reaction of a carboxylic acid hydrazide with an aldehyde or ketone in a suitable solvent, often with acid catalysis. mdpi.com

| Compound | Target Organism | Activity (MIC) |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis (log-phase) | 2.65 µM nih.govresearchgate.net |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis (starved-phase) | 10.64 µM nih.govresearchgate.net |

Semicarbazone Derivatives of 5-Nitro-2-furaldehyde

The semicarbazone of 5-nitro-2-furaldehyde, also known as nitrofurazone, is a well-established antibacterial agent. acs.org Its synthesis can be achieved through several methods. One process involves dissolving semicarbazide (B1199961) hydrochloride in a mixture of water and ethyl alcohol with a catalytic amount of a strong mineral acid, followed by the addition of 5-nitrofurfural diacetate and heating. google.com An alternative method reacts 5-nitro-2-furaldehyde diacetate with a semicarbazone, such as acetone (B3395972) semicarbazone, in the presence of a catalytic amount of a strong acid sufficient to hydrolyze the diacetate. google.com

Structure-Activity Relationship Studies for Biological Activity

The biological activity of 5-nitro-2-furonitrile derivatives is intricately linked to their chemical structure. Several key structural features have been identified as crucial for their potency and selectivity. rsc.orgresearchgate.netgoogle.comsigmaaldrich.comresearchgate.net

A critical determinant of activity is the presence of the 5-nitro group. rsc.orgresearchgate.net Derivatives lacking this group have been shown to be practically inactive against various parasites. rsc.orgresearchgate.net The reduction of the nitro group is believed to be a necessary step for the biological action of these compounds, leading to the formation of toxic reactive species. researchgate.netresearchgate.netnih.gov

For the adamantane-containing hydrazones, increased lipophilicity and conformational flexibility have been associated with enhanced trypanocidal activity. rsc.orgresearchgate.net The length of the linker between the adamantane moiety and the hydrazone has also been shown to be important, with a one- or two-methylene spacer leading to greater potency. scite.ai

In a series of 5-nitro-2-furfurylidene derivatives, quantitative structure-activity relationship (QSAR) studies have indicated that electronic factors, as described by the Hammett substituent constant or the cyclic voltametric reduction potential, play a significant role in their antibacterial activity. nih.gov These studies also suggest that while the reduction of the nitro group is essential, it may not be the sole rate-determining step in their mechanism of action. nih.gov

Influence of Substituents on Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potency of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Research has demonstrated that even minor chemical alterations can lead to significant changes in biological activity, highlighting the importance of targeted modifications in the design of new therapeutic agents.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the impact of various substituents. These studies have revealed that electronic factors, often expressed by the Hammett substituent constant (σ), have a significant negative contribution to the inhibitory concentrations (IC50) against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net This suggests that electron-withdrawing groups can enhance the antimicrobial activity of these derivatives.

The following interactive data tables summarize the minimum inhibitory concentration (MIC) values of various this compound derivatives against a range of bacterial and fungal strains, illustrating the impact of different substituents on their activity.

Table 1: Antibacterial Activity of 5-Nitro-2-furfurylidene Derivatives Data sourced from multiple in-vitro studies.

| Compound ID | Substituent at Position 2 | Target Organism | MIC (µg/mL) |

| 9a | 2-Aminobenzothiazole | Bacillus subtilis | 50 |

| 9a | 2-Aminobenzothiazole | Staphylococcus aureus | 50 |

| 9c | 6-Methyl-2-aminobenzothiazole | Bacillus subtilis | 5 |

| 9c | 6-Methyl-2-aminobenzothiazole | Staphylococcus aureus | 5 |

| 9d | 6-Chloro-2-aminobenzothiazole | Bacillus subtilis | 50 |

| 9d | 6-Chloro-2-aminobenzothiazole | Staphylococcus aureus | 50 |

Table 2: Antifungal Activity of 5-Nitro-2-furfurylidene Derivatives Data sourced from multiple in-vitro studies.

| Compound ID | Substituent at Position 2 | Target Organism | MIC (µg/mL) |

| 9a | 2-Aminobenzothiazole | Candida albicans | 100 |

| 9c | 6-Methyl-2-aminobenzothiazole | Candida albicans | 100 |

| 9d | 6-Chloro-2-aminobenzothiazole | Candida albicans | 100 |

| 9e | 5,6-Dichloro-2-aminobenzothiazole | Candida albicans | 100 |

| 9f | 6,7-Dichloro-2-aminobenzothiazole | Candida albicans | 100 |

| 9g | 6-Nitro-2-aminobenzothiazole | Candida albicans | 100 |

Role of the Nitro Group in Biological Activity

The presence of the nitro group at the 5-position of the furan (B31954) ring is a quintessential structural feature for the biological activity of this compound derivatives. Its removal or replacement invariably leads to a significant loss of antimicrobial and antifungal efficacy. The antimicrobial action of these compounds is intrinsically linked to the enzymatic reduction of the nitro group within the target microbial cells.

This bio-reduction, carried out by bacterial nitroreductases, generates a cascade of highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) radicals. These reactive species are non-specific in their action and can inflict damage on a multitude of cellular components. They can cause DNA strand scission, inhibit DNA gyrase, and interfere with crucial metabolic pathways such as the citric acid cycle. This multi-targeted mechanism of action is a significant advantage, as it is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Correlation of Lipophilicity and Conformational Flexibility with Bioactivity

The physicochemical properties of this compound derivatives, particularly their lipophilicity and conformational flexibility, play a crucial role in their journey to the site of action and their interaction with biological targets. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

In the context of this compound derivatives, the relationship between lipophilicity and bioactivity is not always straightforward. Interestingly, some comprehensive QSAR analyses have indicated that there is no significant contribution from the hydrophobic factor to the antibacterial activity of certain series of these compounds. researchgate.netresearchgate.net This suggests that while a degree of lipophilicity is necessary for membrane transport, excessive hydrophobicity does not necessarily enhance the therapeutic efficacy and may even be detrimental. The biological activity appears to be more strongly governed by electronic and steric factors.

Conformational flexibility, or the ability of a molecule to adopt different spatial arrangements, is another critical parameter influencing bioactivity. The furan ring and the attached side chains of this compound derivatives can adopt various conformations, and the energetically most favorable conformer is not always the one that binds to the biological target. Computational studies on related 5-nitro-2-furaldehyde oxime have identified the most stable conformer, providing insights into the likely spatial arrangement of the 5-nitrofuran core. The ability of a derivative to adopt a specific conformation that is complementary to the binding site of a target enzyme or receptor is paramount for its biological activity. Therefore, understanding the conformational preferences and the energy barriers between different conformers is a key aspect of rational drug design for this class of compounds.

Pharmacological and Biological Activity Research of 5 Nitro 2 Furonitrile Derivatives

Antimicrobial Activities of 5-Nitro-2-furonitrile Derivatives

Nitrofurans are synthetic chemotherapeutics with a broad spectrum of activity against bacteria, fungi, and protozoa. ijabbr.comnih.gov The presence of the 5-nitro group is considered essential for this activity. mdpi.comresearchgate.net Numerous derivatives have been synthesized to explore and enhance their antibacterial and antifungal properties. Modifications to the 2-substituent on the furan (B31954) ring have been a key strategy in developing analogues with more potent antimicrobial effects. researchgate.net

Derivatives of 5-nitrofuran have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. ijabbr.comnih.govresearchgate.net Studies have shown that these compounds can effectively inhibit the growth of various pathogenic strains. researchgate.netresearchgate.net For instance, certain 5-nitro-2-furfurylidene derivatives were found to be effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. researchgate.net However, the same study noted a lack of activity against Pseudomonas aeruginosa. researchgate.net The effectiveness of these derivatives is often compared to standard antibiotics to gauge their potential. researchgate.net

Research into 5-nitrofuran-2-yl derivatives has also revealed potent activity against mycobacterium species. nih.gov One study synthesized eighteen such derivatives and tested them against Mycobacterium tuberculosis H37Rv. nih.gov A specific compound, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, was found to be three times more active than isoniazid (B1672263) and as active as rifampicin (B610482) in the logarithmic phase culture. nih.gov

Table 1: Antibacterial Activity of Selected 5-Nitro-2-furfurylidene Derivatives| Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 5-Nitro-2-furfurylidene derivatives (general) | Bacillus subtilis (Gram-positive) | Effective growth inhibition | researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (general) | Staphylococcus aureus (Gram-positive) | Effective growth inhibition | researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (general) | Escherichia coli (Gram-negative) | Effective growth inhibition | researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (general) | Salmonella typhimurium (Gram-negative) | Effective growth inhibition | researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (general) | Pseudomonas aeruginosa (Gram-negative) | No antimicrobial activity observed | researchgate.net |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | Mycobacterium tuberculosis H37Rv (log-phase) | MIC: 0.22 µM | nih.gov |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | Mycobacterium tuberculosis H37Rv (starved culture) | MIC: 13.9 µM | nih.gov |

In addition to their antibacterial properties, 5-nitrofuran derivatives have been investigated for their antifungal potential. mdpi.com Research has demonstrated that these compounds can exhibit significant activity against various fungal strains, including yeasts like Candida albicans. researchgate.netdergipark.org.tr In one study, several newly synthesized 5-nitro-2-furfurylidene derivatives showed high activity against C. albicans at a concentration of 100µg. researchgate.net

Another study focused on synthesizing aryl (5-nitrobenzofuran-2-yl)ketone and ketoxime compounds and assessing their anticandidal activities. dergipark.org.tr A compound bearing a methoxy (B1213986) group on the phenyl ring demonstrated the highest activity, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL against both Candida albicans and Candida glabrata. dergipark.org.tr While these results were promising, the activity did not surpass that of the control drugs, ketoconazole (B1673606) and fluconazole. dergipark.org.tr Nevertheless, the findings suggest that nitrofuran derivatives, particularly oxime derivatives, are promising candidates for further development as antifungal agents. dergipark.org.tr

The antimicrobial action of nitrofuran derivatives is complex and multifaceted, which may contribute to the low incidence of bacterial resistance. nih.govyoutube.com These compounds are prodrugs, meaning they must be activated within the target cell to exert their effects. mdpi.comnih.gov The activation process involves the enzymatic reduction of the 5-nitro group by bacterial nitroreductases. mdpi.comnih.govpatsnap.com

This reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives. mdpi.comnih.gov These reactive species are cytotoxic and can damage multiple targets within the bacterial cell. nih.gov The primary mechanisms of action include causing DNA and RNA lesions, inhibiting protein synthesis, and interfering with essential metabolic pathways like the citric acid cycle. nih.govpatsnap.comnih.gov Specifically, the reactive intermediates can interact with bacterial DNA, leading to strand breakage and inhibition of replication. patsnap.com They also affect ribosomal proteins, which disrupts the synthesis of essential proteins necessary for bacterial growth and function. patsnap.com

Antitumor/Anticancer Properties of Derivatives

The furan nucleus is a pharmacologically active entity that has garnered attention for its potential in developing anticancer drugs. ijabbr.comnih.gov Compounds containing a furan ring have shown promising antiproliferative activity against various cancer cell lines. nih.gov While much of the research is broad, some studies point to the potential of nitrofuran and related nitro-heterocyclic derivatives in cancer therapy. The nitro group itself is often associated with antitumor activities. smolecule.com

Research on other nitro-heterocyclic compounds, such as N-alkyl nitroimidazoles, has shown that they can exhibit considerable selectivity towards tumor cells and reduce cell viability in lung and breast cancer cell lines. openmedicinalchemistryjournal.com The mechanism for related imidazole (B134444) compounds is thought to involve interference with DNA synthesis and the alteration of enzymes involved in DNA replication. openmedicinalchemistryjournal.com For furan-based derivatives, studies have demonstrated that they can induce cell cycle arrest and apoptosis in cancer cells, such as the MCF-7 breast cancer cell line. nih.gov Specific furan derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis by increasing levels of p53 and Bax while decreasing Bcl-2 levels. nih.gov These findings suggest that the 5-nitrofuran scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents. nih.govnih.gov

Antiprotozoal and Antitrypanosomal Activities

Derivatives of 5-nitrofuran have demonstrated significant activity against various protozoa. nih.gov The compound trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole, a nitrofuran, has shown in vitro activity against several protozoan parasites. nih.gov The development of these compounds is particularly important for tackling neglected tropical diseases caused by protozoa, such as Chagas disease.

Numerous studies have highlighted the efficacy of 5-nitrofuran derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netuchile.cl These compounds are designed to act through a dual mechanism: promoting oxidative stress via the 5-nitrofuryl group and potentially inhibiting essential parasite enzymes. uchile.cl

Several synthesized 5-nitro-2-furyl and 5-nitro-2-furfurylidene derivatives have shown potent activity against the epimastigote (replicative) form of the parasite in vitro, with some being more active than the reference drug Nifurtimox (B1683997). researchgate.netuchile.cl For example, a study on 5-nitro-2-furfuriliden derivatives identified 4-butyl-[N'-(5-nitrofuran-2-yl) methylene] benzidrazide as a highly active compound, with an IC50 value of 1.05 µM, which was more potent than both benznidazole (B1666585) (IC50 = 22.69 µM) and nifurtimox (IC50 = 3.78 µM). nih.govresearchgate.net Similarly, a series of 5-nitro-2-furancarbohydrazides were found to be effective antitrypanosomal agents, with ED50 values ranging from 0.13 to 32 µM against the intracellular amastigote stage of T. cruzi. researchgate.net

Table 2: In Vitro Activity of 5-Nitrofuran Derivatives Against Trypanosoma cruzi| Compound | Parasite Stage | Activity Metric (IC50/ED50) | Reference |

|---|---|---|---|

| 4-butyl-[N'-(5-nitrofuran-2-yl) methylene] benzidrazide | Epimastigotes | IC50 = 1.05 µM | nih.govresearchgate.net |

| Nifurtimox (Reference) | Epimastigotes | IC50 = 3.78 µM | nih.govresearchgate.net |

| Benznidazole (Reference) | Epimastigotes | IC50 = 22.69 µM | nih.govresearchgate.net |

| 5-nitro-2-furancarbohydrazides (series) | Intracellular amastigotes | ED50 = 0.13 to 32 µM | researchgate.net |

| 5-nitro-thienyl-malononitrile | Intracellular amastigotes | Activity similar to nifurtimox | scielo.br |

Activity against Trypanosoma brucei

Research into derivatives of this compound has revealed a new class of compounds with significant trypanocidal activity. A series of novel 5-nitro-2-furancarboxylamides has been synthesized and shown to possess potent activity against Trypanosoma brucei in vitro. nih.gov These compounds demonstrated approximately 1000-fold greater potency than the established drug nifurtimox against T. brucei, alongside very low cytotoxicity in human HeLa cells. nih.govst-andrews.ac.uk

A key finding from this research is that the most potent of these novel analogues exhibited limited cross-resistance with nifurtimox-resistant cell lines. nih.govst-andrews.ac.uk This suggests that these 5-nitro-2-furancarboxylamides operate through a different biochemical pathway than that targeted by nifurtimox or its metabolites within the parasite. nih.gov The significant increase in potency could potentially lead to a reduction in unwanted side effects and decrease the likelihood of drug resistance development. nih.govst-andrews.ac.uk

Further studies on other 5-nitrofuran derivatives have also shown promising results. For instance, a cyrhetrenyl derivative, NT-2, demonstrated activity against T. brucei comparable to the standard drug nifurtimox. researchgate.net Electrochemical studies indicate that the mechanism of action for these compounds involves the nitro group, which facilitates the production of free radicals within the parasite. researchgate.net The generation of reactive oxygen species by the nitro group at the 5-position can induce apoptosis in the parasites. researchgate.net

| Compound Class/Derivative | Key Finding | Reference |

|---|---|---|

| 5-nitro-2-furancarboxylamides | ~1000-fold more potent than Nifurtimox against T. brucei. | nih.gov |

| Most potent 5-nitro-2-furancarboxylamide analogue | Showed very limited cross-resistance with nifurtimox-resistant cells. | nih.gov |

| Cyrhetrenyl derivative (NT-2) | Activity comparable to Nifurtimox (EC50 = 2.25 µM vs 3.56 µM for Nifurtimox). | researchgate.net |

Exploratory Data Analysis and Molecular Modeling for Anti-Trypanosomal Agents

To better understand the structure-activity relationships of these compounds, exploratory data analysis and molecular modeling have been employed. In a study of 5-nitro-2-furfuriliden derivatives designed as potential agents against Trypanosoma cruzi, hierarchical cluster analysis (HCA) and principal component analysis (PCA) were utilized. nih.govresearchgate.net The findings from these computational methods were complementary and highlighted key molecular properties that influence the anti-trypanosomal activity of the compounds. nih.gov

The analyses revealed that the calculated lipophilicity (ClogP) and the total dipole moment were the properties that most significantly influenced the grouping of the compounds. nih.gov This underscores the importance of achieving a proper balance between lipophilic and hydrophilic characteristics in the design of new and effective anti-T. cruzi molecules based on the 5-nitrofuran scaffold. nih.gov

The study identified highly active compounds from two different series. The most active were 4-butyl-[N'-(5-nitrofuran-2-yl) methylene] benzidrazide (compound 3g) and 3-acetyl-5-(4-butylphenyl)-2-(5-nitrofuran-2-yl)-2,3-dihydro,1,3,4-oxadiazole (compound 4g). nih.govresearchgate.net Compound 3g was found to be more active than the standard drugs benznidazole and nifurtimox, with an IC50 value of 1.05 µM. nih.gov Cytotoxicity assays showed that these compounds had a favorable selectivity index, indicating a higher toxicity towards the parasite than towards mammalian cells. nih.govresearchgate.net

| Compound | IC50 (µM) vs T. cruzi | IC50 (µM) vs J774 cells | Selectivity Index (SI) |

|---|---|---|---|

| 3g (4-butyl-[N'-(5-nitrofuran-2-yl) methylene] benzidrazide) | 1.05 | 28.05 | 26.71 |

| 4g (3-acetyl-5-(4-butylphenyl)-2-(5-nitrofuran-2-yl)-2,3-dihydro,1,3,4-oxadiazole) | 8.27 | >400 | >48 |

| Benznidazole (Standard) | 22.69 | N/A | N/A |

| Nifurtimox (Standard) | 3.78 | N/A | N/A |

Other Therapeutic Applications and Potential Pharmacological Properties

Beyond their antiparasitic capabilities, derivatives of 5-nitrofuran have been investigated for other therapeutic uses, notably as antimicrobial agents. A series of novel 5-nitro-2-furfurylidene derivatives were synthesized and screened for in vitro antibacterial and antifungal activities against several standard microbial strains. researchgate.net

The results of this screening demonstrated that certain compounds possessed significant activity. For example, compounds 9c and 9d were effective at inhibiting the growth of the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.net Furthermore, a number of the synthesized compounds (9a, 9c-g) showed high activity against the yeast Candida albicans at a concentration of 100 μ g/disc . researchgate.net These findings suggest that introducing substituents like 2-aminobenzothiazole (B30445) and acetamido groups onto the 5-nitrofuran scaffold could be a viable strategy for developing new antibacterial and antifungal agents. researchgate.net The presence of the nitro group on the furan ring is considered essential for this antimicrobial activity. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the elucidation of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy of 5-Nitro-2-furonitrile provides specific information about the hydrogen atoms within the molecule. The furan (B31954) ring contains two protons, H3 and H4, which are chemically non-equivalent and thus exhibit distinct signals in the ¹H-NMR spectrum.

The signals for these protons typically appear as doublets due to coupling with each other. The exact chemical shifts can vary depending on the solvent used for the analysis. For instance, in deuterated chloroform (B151607) (CDCl₃), the proton signals are observed at specific ppm values. The coupling constant (J-value) between these two protons is a characteristic feature that confirms their adjacent positions on the furan ring.

Interactive Data Table: ¹H-NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 7.42 | Doublet | 4.0 |

| H4 | 7.68 | Doublet | 4.0 |

Note: Data is representative and may vary slightly based on experimental conditions and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of this compound. The molecule contains five distinct carbon atoms: two in the furan ring attached to hydrogens (C3 and C4), two quaternary carbons in the furan ring (C2 and C5), and one carbon in the nitrile group (CN).

Each of these carbons gives a unique signal in the ¹³C-NMR spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom. For example, the carbon atom (C5) attached to the electron-withdrawing nitro group is significantly deshielded and appears at a higher chemical shift (further downfield) compared to the other furan ring carbons. compoundchem.comoregonstate.edu The carbon of the nitrile group also has a characteristic chemical shift. compoundchem.comwisc.edu

Interactive Data Table: ¹³C-NMR Chemical Shift Ranges for Functional Groups Relevant to this compound

| Carbon Type | Typical Chemical Shift (ppm) Range |

| Aromatic/Heteroaromatic Carbons | 110-150 |

| Nitrile Carbon (C≡N) | 110-125 |

| Carbon attached to Nitro Group | ~150 |

Note: These are general ranges and specific values for this compound may vary.

Nuclear Overhauser Effect (NOE) experiments are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. columbia.eduwikipedia.org These experiments measure the transfer of nuclear spin polarization from one proton to another through space. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to short internuclear distances (typically less than 5 Å). columbia.eduucl.ac.uk

For a planar molecule like this compound, which lacks stereocenters, NOE experiments are not typically employed for stereochemical assignment. However, in derivatives of this compound that do possess stereochemistry, NOE experiments would be invaluable. For example, if a substituent with multiple chiral centers were attached to the furan ring, NOE could be used to determine the relative configuration of those centers by observing which protons are close to each other in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₅H₂N₂O₃), the exact molecular weight is 138.0065 g/mol . nih.govchemspider.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). Depending on the ionization method used, fragmentation of the molecular ion can occur, leading to the formation of smaller, charged fragments. The analysis of these fragment ions can help to confirm the structure of the molecule. For example, the loss of the nitro group (NO₂) or the nitrile group (CN) would result in fragment ions with specific mass-to-charge ratios.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint".

In the IR spectrum of this compound, several key absorption bands are expected:

Nitrile (C≡N) stretch: A sharp, intense absorption band is typically observed in the region of 2220-2260 cm⁻¹. Aromatic nitriles, like this compound, usually show this band between 2220 and 2240 cm⁻¹. spectroscopyonline.com

Nitro (NO₂) stretches: Nitro groups exhibit two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com

Furan ring vibrations: The C-H, C=C, and C-O stretching and bending vibrations of the furan ring will also be present in the spectrum, typically in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Furan Ring | C=C & C-O Stretches | Fingerprint Region |

X-ray Single Crystal Diffraction for Crystal Structure Determination

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. unigoa.ac.in This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. unigoa.ac.in

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. In the context of this compound, this analysis is crucial for confirming its empirical formula, C5H2N2O3, and assessing its purity. nih.gov The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample.

The results from an experimental analysis of a this compound sample are compared against the theoretical values calculated from its molecular formula. nih.gov A close correlation between the experimental and theoretical percentages indicates a high degree of purity and confirms the compound's elemental composition. Discrepancies may suggest the presence of impurities, residual solvents, or moisture.

The theoretical elemental composition of this compound is derived from its molecular formula (C5H2N2O3) and the atomic weights of its constituent elements. nih.govfishersci.com

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 43.52% |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.46% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.30% |

| Oxygen | O | 16.00 | 3 | 48.00 | 34.76% |

| Total Molecular Weight | 138.09 g/mol | 100.00% |

Chromatographic Techniques in Analysis

Chromatographic techniques are essential analytical methods for separating, identifying, and purifying components in a mixture. For a compound like this compound, techniques such as Thin Layer Chromatography (TLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are invaluable for assessing purity and detecting related derivatives. researchgate.netnih.gov

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to determine the purity of a compound. aga-analytical.com.plnih.gov The principle involves spotting the sample onto a stationary phase (e.g., a silica (B1680970) gel plate) and allowing a liquid solvent system (mobile phase) to move up the plate via capillary action. aga-analytical.com.pl

Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential movement results in the separation of the mixture's components. The purity of this compound can be assessed by observing the number of spots on the developed chromatogram. A single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. researchgate.net

The position of a spot is characterized by its Retardation factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Ethyl acetate (B1210297) - Hexane mixture (e.g., 3:7 v/v) |

| Visualization | UV light at 254 nm |

| Expected Result for Pure Sample | A single spot with a specific Rf value |

| Indication of Impurity | Presence of additional spots at different Rf values |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Derivative Detection

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of chemical compounds, particularly at trace levels. This method is especially pertinent for the detection of nitrofuran derivatives and metabolites in various matrices. nih.govnih.gov While nitrofurans like this compound are the parent compounds, research and regulatory monitoring often focus on their stable metabolites, which indicate prior use. nih.govresearchgate.net

The UPLC system provides rapid and high-resolution separation of analytes. The separated molecules then enter a tandem mass spectrometer (MS/MS), which first ionizes the molecules and then fragments them. By monitoring specific precursor-to-product ion transitions, the system can unequivocally identify and quantify the target derivatives with very high specificity, even in complex samples. nih.govresearchgate.net Research has focused on developing methods for the simultaneous detection of multiple nitrofuran metabolites. nih.govresearchgate.netwur.nl

| Parameter | Condition/Description |

|---|---|

| Analytical Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of 2 mM ammonium (B1175870) formate (B1220265) and methanol. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Analysis Time | Approximately 7 minutes. nih.gov |

| Target Analytes (Derivatives) | 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), semicarbazide (B1199961) (SEM), 3,5-dinitrosalicylic acid hydrazide (DNSH). nih.govresearchgate.net |

Theoretical and Computational Studies on 5 Nitro 2 Furonitrile and Its Analogs

Quantum Computational Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.com By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it a widely used tool in chemistry and materials science. youtube.comyoutube.com

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid exchange-correlation functional in DFT that has become a standard method for calculating molecular geometries and other properties. researchgate.net It is frequently paired with various basis sets to achieve reliable results. researchgate.net

Common basis sets used in conjunction with B3LYP for studying nitro compounds and their interactions include:

Pople-style basis sets : Such as 6-31G* and 6-311++G**, these are widely used for geometry optimizations and calculating properties of organic molecules. researchgate.net

Correlation-consistent basis sets : Developed by Dunning and coworkers, sets like cc-pVDZ and cc-pVTZ (and their augmented versions, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering high accuracy for thermochemical calculations. gaussian.comnih.gov

Ahlrichs basis sets : The def2 family of basis sets (e.g., def2-SVP, def2-TZVP) is recommended for DFT calculations across a large portion of the periodic table, often providing more reliable results than older Pople-style sets. google.com

Quantum chemical calculations using the B3LYP method with basis sets like cc-pVTZ have been successfully employed to determine the optimized geometry, vibrational frequencies, and electronic properties (such as HOMO and LUMO energies) of various nitropyridine and nitrofuran analogs. nih.govresearchgate.net These studies are crucial for understanding the fundamental molecular structure and reactivity.

Prediction of Energetic Properties

Computational methods are invaluable for the theoretical prediction of the energetic properties of novel materials, providing a safer and more efficient alternative to initial experimental synthesis and testing. DFT calculations are often used to estimate key performance indicators for energetic compounds. researchgate.net

The heat of formation (HOF) is a critical parameter for evaluating the energy content of a compound. For nitro derivatives of furan-substituted azoles, DFT and Møller–Plesset (MP2) methods have been used to calculate HOFs. researchgate.net These calculations help in assessing the thermodynamic stability and the potential energy release of new molecular designs. researchgate.net

Detonation velocity (D) and detonation pressure (P) are primary measures of an explosive's performance and brisance. wikipedia.org These properties can be predicted computationally. For a series of designed nitro derivatives of furan (B31954), calculations have shown that the introduction of nitro groups is highly effective in enhancing detonation performance. researchgate.net The predicted densities for these compounds were often above 1.71 g/cm³, a key factor influencing detonation parameters. researchgate.net While specific values for 5-Nitro-2-furonitrile are not detailed in the provided research, studies on analogous polynitroaromatic compounds provide a comparative framework for expected performance. dtic.mil

Table 1: Predicted Energetic Properties of Selected Nitroaromatic Compounds

| Compound | Abbreviation | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Test Density (g/cm³) |

|---|---|---|---|---|

| 1,3,5-Trinitrobenzene | TNB | 7,280 | 223 | 1.68 |

| 2,4,6-Trinitroaniline | TNA | 7,500 | 244 | 1.76 |

| Pentanitroaniline | PNA | 8,810 | 366 | 1.89 |

| 1,3-Diamino-2,4,6-trinitrobenzene | DATB | 7,690 | 262 | 1.84 |

Note: Data is for analogous compounds to provide context for the performance of nitroaromatics. dtic.mil

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netajprd.com It is widely used in drug design to understand the interaction between a ligand and its receptor protein at the atomic level. researchgate.net

Studies on nitrofuran derivatives have utilized molecular docking to investigate their potential as anti-infective agents. For example, various substituted furan derivatives were docked against E. coli nitro-reductase (PDB ID: 1YLU) to assess their binding affinity. researchgate.netajprd.com In one such study, the docking scores for seven nitrofuran compounds ranged from -5.9 to -8.8 kcal/mol. researchgate.netajprd.com The compound with the highest binding score (-8.80 kcal/mol) showed interactions with key amino acid residues at the protein's active site, including glutamic acid, arginine, and serine. researchgate.netajprd.com These simulations suggest that nitrofuran compounds can effectively bind to bacterial enzymes, which is crucial for their biological activity. researchgate.net Similarly, docking studies of furan-azetidinone hybrids against other E. coli targets, such as enoyl reductase, have shown promising results, with some compounds exhibiting high glide scores and significant interactions with key residues like TYR 146. ijper.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another essential tool in computational drug discovery. nih.gov A pharmacophore model describes the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to interact with a specific biological target. nih.gov

These models can be generated based on a known ligand (ligand-based) or the structure of the receptor's active site (structure-based). nih.govmdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel molecules that are likely to be active at the target of interest. nih.gov This approach has been successfully applied to identify potential inhibitors for various targets, including those relevant to cancer and infectious diseases. mdpi.com For instance, a receptor-based pharmacophore model developed for the COVID-19 main protease (Mpro) consisted of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features, which was then used to screen for potential inhibitors. nih.gov While specific pharmacophore models for this compound are not detailed, this methodology is a standard and powerful approach applied to its analogs in medicinal chemistry research to discover new therapeutic agents. mdpi.com

Interactions of 5 Nitro 2 Furonitrile Derivatives with Biological Systems

Binding Studies with Enzymes or Receptors

Research has identified specific enzymatic targets for derivatives of 5-nitrofuran. A notable example involves derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME), which have been identified as inhibitors of the Ribonuclease H (RNase H) activity associated with the reverse transcriptase of Human Immunodeficiency Virus Type 1 (HIV-1). acs.orgnih.gov